Aucubigenin

Content Navigation

Researchers using aucubin face assay failure due to its lack of intrinsic activity without enzymatic cleavage. Aucubigenin (CAS 64274-28-8) is the direct-acting aglycone, providing immediate bioactivity. - Direct AMO inhibitor for reproducible nitrification studies, avoiding unpredictable aucubin hydrolysis. - Potent antibacterial in MIC assays against S. aureus and S. mutans without β-glucosidase. - Forms a dialdehyde crosslinker for protein modification; anhydrous handling required.

CAS Number

Product Name

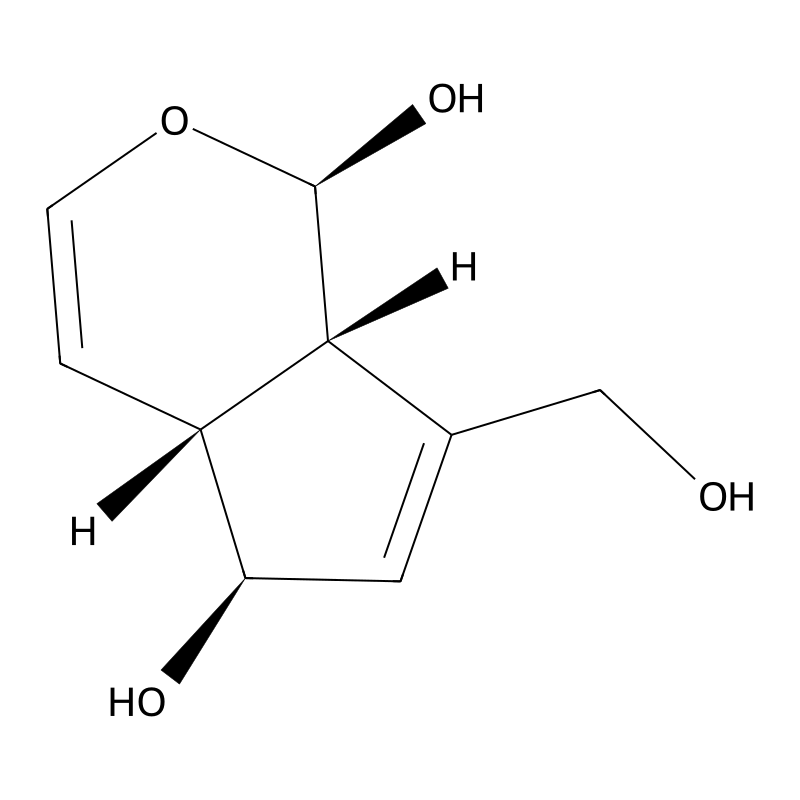

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Aucubigenin is a highly reactive iridoid monoterpenoid aglycone derived from the hydrolysis of aucubin. Unlike its widely available, stable glycosidic precursor, aucubigenin is the active pharmacophore responsible for the compound class's potent antimicrobial, anti-inflammatory, and enzyme-inhibitory properties [1]. In aqueous environments, its hemiacetal structure spontaneously opens to form a dialdehyde, which acts as a powerful protein crosslinker and denaturing agent [2]. For procurement, aucubigenin is prioritized over aucubin when researchers require immediate, direct biological activity or covalent adduct formation without the confounding variables of in situ enzymatic cleavage.

Research Fit

Procurement substitution of aucubigenin with its cheaper glycoside, aucubin, routinely causes assay failure in isolated in vitro systems. Because aucubin lacks intrinsic biological activity, it yields false negatives in antimicrobial and enzyme-inhibition screens unless exogenous β-glucosidase is co-administered or the environment is highly acidic [1]. Conversely, while genipin is another commercially available iridoid aglycone used for protein crosslinking, it lacks aucubigenin's specific inhibitory profile against ammonia monooxygenase (AMO) and cytochrome P-450 [2]. Therefore, aucubigenin cannot be replaced by generic iridoids when studying specific nitrification pathways or when direct, enzyme-independent antibacterial efficacy is required.

Substitution Risk

References

- [1] Li, Y., et al. 'Determination of Antibacterial Activity of Aucubigenin and Aucubin.' Asian Journal of Chemistry, 26(5), 1593-1596 (2014).

- [2] Carlton, A., et al. 'Efficacy of aucubin as a nitrification inhibitor assessed in two Canterbury field trials.' New Zealand Journal of Agricultural Research, 63(3), 360-373 (2019).

Direct Antimicrobial Potency in Assays Lacking β-Glucosidase

In standardized micro-well dilution assays against Staphylococcus aureus, aucubigenin demonstrates potent direct antibacterial activity, whereas its glycosidic precursor, aucubin, exhibits no measurable inhibition [1]. Because aucubin requires enzymatic cleavage by β-glucosidase to become active, utilizing aucubigenin prevents false-negative results in isolated in vitro systems.

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus |

| Target Compound Data | Aucubigenin: 0.0313 mg/mL |

| Comparator Or Baseline | Aucubin: No activity detected |

| Quantified Difference | Absolute qualitative and quantitative shift from inactive to highly potent (0.0313 mg/mL) |

| Conditions | Standardized micro-well dilution assay, isolated bacterial culture without exogenous β-glucosidase |

Procuring the aglycone directly is essential for in vitro antimicrobial screening, as it bypasses the need for enzymatic activation and eliminates false negatives.

Immediate Ammonia Monooxygenase (AMO) Inhibition for Soil Chemistry

Aucubigenin functions as a direct inhibitor of ammonia monooxygenase (AMO) and cytochrome P-450, immediately halting the first step of nitrification[1]. In contrast, applying aucubin as a benchmark requires specific acidic soil conditions or microbial degradation to release the active aglycone, introducing uncontrolled kinetic variables into soil chemistry models.

| Evidence Dimension | Enzyme Inhibition Kinetics |

| Target Compound Data | Aucubigenin: Immediate direct binding and inhibition of AMO |

| Comparator Or Baseline | Aucubin: Delayed, pH-dependent or microbe-dependent activation required |

| Quantified Difference | Elimination of the activation lag phase and dependency on environmental pH |

| Conditions | Nitrification inhibition models and AMO binding assays |

Allows agricultural researchers to accurately benchmark nitrification inhibition without confounding variables related to the hydrolysis rate of the glycoside.

Aqueous Reactivity and Dialdehyde Crosslinking Potential

While aucubin is highly stable in neutral aqueous solutions (half-life > several days), aucubigenin's hemiacetal structure spontaneously opens in water to form a highly reactive dialdehyde [1]. This dialdehyde rapidly denatures proteins and forms covalent adducts, making it a powerful crosslinking agent analogous to genipin, but necessitating strict anhydrous storage (e.g., in DMSO) prior to use.

| Evidence Dimension | Aqueous Structural Stability |

| Target Compound Data | Aucubigenin: Spontaneous ring-opening to reactive dialdehyde |

| Comparator Or Baseline | Aucubin: Stable in neutral water (half-life > several days) |

| Quantified Difference | Shift from an inert aqueous solute to a rapid covalent protein crosslinker |

| Conditions | Neutral aqueous solution at room temperature |

Dictates strict procurement requirements for anhydrous handling and positions the compound as a specialized protein-crosslinking reagent rather than a standard stable solute.

In Vitro Antimicrobial and Biofilm Screening

Because it does not require enzymatic activation, aucubigenin is the required standard for evaluating iridoid efficacy against pathogens like Staphylococcus aureus and Streptococcus mutans in isolated micro-well dilution assays[1].

Agricultural Nitrification Inhibitor Benchmarking

Aucubigenin is utilized as a direct, immediate-acting reference inhibitor of ammonia monooxygenase (AMO) in soil chemistry models, avoiding the unpredictable hydrolysis kinetics associated with aucubin[2].

Protein Crosslinking and Adduct Formation

Leveraging its spontaneous conversion to a dialdehyde in aqueous media, aucubigenin serves as a specialized reagent for studying covalent protein modifications and crosslinking, requiring precise anhydrous handling prior to assay initiation [3].

Application Fit

References

- [1] Li, Y., et al. 'Determination of Antibacterial Activity of Aucubigenin and Aucubin.' Asian Journal of Chemistry, 26(5), 1593-1596 (2014).

- [2] Carlton, A., et al. 'Efficacy of aucubin as a nitrification inhibitor assessed in two Canterbury field trials.' New Zealand Journal of Agricultural Research, 63(3), 360-373 (2019).

- [3] Zeng, X., et al. 'A review of the pharmacology and toxicology of aucubin.' Fitoterapia, 140, 104421 (2019).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Other CAS

Wikipedia

2: Li Y, Zhao Y, Zhang YM, Wang MJ, Sun WJ. X-ray crystal structure of iridoid glucoside aucubin and its aglycone. Carbohydr Res. 2009 Nov 2;344(16):2270-3. doi: 10.1016/j.carres.2009.08.021. Epub 2009 Aug 24. PubMed PMID: 19762008.

3: Kang Z, Wu WH, Wang JJ, Ouyang DS. [Research advances in pharmacology of aucubin and aucubigenin]. Zhongguo Zhong Yao Za Zhi. 2007 Dec;32(24):2585-7. Review. Chinese. PubMed PMID: 18338591.

4: Lee DH, Cho IG, Park MS, Kim KN, Chang IM, Mar W. Studies on the possible mechanisms of protective activity against alpha-amanitin poisoning by aucubin. Arch Pharm Res. 2001 Feb;24(1):55-63. PubMed PMID: 11235813.

5: Kim DH, Kim BR, Kim JY, Jeong YC. Mechanism of covalent adduct formation of aucubin to proteins. Toxicol Lett. 2000 Apr 3;114(1-3):181-8. PubMed PMID: 10713483.

6: Bartholomaeus A, Ahokas J. Inhibition of P-450 by aucubin: is the biological activity of aucubin due to its glutaraldehyde-like aglycone? Toxicol Lett. 1995 Oct;80(1-3):75-83. PubMed PMID: 7482595.

7: Ishiguro K, Yamaki M, Takagi S. [Studies on the iridoid related compounds. I. On the antimicrobial activity of aucubigenin and certain iridoid aglycones]. Yakugaku Zasshi. 1982 Aug;102(8):755-9. Japanese. PubMed PMID: 7175693.

Explore Compound Types